molecular formula C13H15ClN2O3 B256005 ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate

ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate

Cat. No. B256005
M. Wt: 282.72 g/mol
InChI Key: RSKORAMMPICAJD-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate, also known as CMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate are varied and depend on the specific application. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting tumor growth and inducing apoptosis in cancer cells. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antibacterial effects by inhibiting the growth of certain bacterial strains. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is also relatively stable and can be stored for extended periods of time. However, one limitation of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the use of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in scientific research. One direction is the further study of its anti-inflammatory and anti-tumor effects, particularly in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an antioxidant and in the prevention of oxidative stress-related diseases. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate should be further studied to better understand its potential applications. Finally, the development of new synthesis methods for ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate may lead to improved yields and purity, which could further enhance its potential applications in scientific research.

Synthesis Methods

Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate. This synthesis method has been optimized to produce high yields of pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate.

properties

Product Name

ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate

InChI

InChI=1S/C13H15ClN2O3/c1-4-19-13(18)12(9(3)17)16-15-11-7-5-6-10(14)8(11)2/h5-7,15H,4H2,1-3H3/b16-12-

InChI Key

RSKORAMMPICAJD-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/C(=O)C

SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.